molecular formula C10H9ClO2 B15070160 5-Chloro-4-methoxy-2,3-dihydro-1H-inden-1-one

5-Chloro-4-methoxy-2,3-dihydro-1H-inden-1-one

Cat. No.: B15070160
M. Wt: 196.63 g/mol
InChI Key: MWANPDUNDXGLDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-4-methoxy-2,3-dihydro-1H-inden-1-one is a chemical compound that belongs to the class of indenones. Indenones are bicyclic compounds consisting of a benzene ring fused to a cyclopentanone ring. This particular compound is characterized by the presence of a chlorine atom at the 5th position and a methoxy group at the 4th position on the benzene ring. It has a molecular formula of C10H9ClO2 and a molecular weight of 196.63 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-methoxy-2,3-dihydro-1H-inden-1-one can be achieved through various synthetic routes. One common method involves the Friedel-Crafts acylation of 4-methoxybenzoyl chloride with 1-chloro-2-methylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under reflux conditions in an inert solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-methoxy-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-4-methoxy-2,3-dihydro-1H-inden-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-4-methoxy-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, its interaction with microbial cell membranes can disrupt their integrity, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Comparison

Compared to similar compounds, this compound is unique due to its specific substitution pattern on the benzene ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its chlorine and methoxy substituents contribute to its reactivity and potential biological activities, distinguishing it from other indenone derivatives .

Properties

Molecular Formula

C10H9ClO2

Molecular Weight

196.63 g/mol

IUPAC Name

5-chloro-4-methoxy-2,3-dihydroinden-1-one

InChI

InChI=1S/C10H9ClO2/c1-13-10-7-3-5-9(12)6(7)2-4-8(10)11/h2,4H,3,5H2,1H3

InChI Key

MWANPDUNDXGLDM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC2=C1CCC2=O)Cl

Origin of Product

United States

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